molecular formula C8H11NS B2600412 (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine CAS No. 53175-34-1

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine

Cat. No.: B2600412
CAS No.: 53175-34-1
M. Wt: 153.24
InChI Key: GMUZUSDRGMOZHQ-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine is a chemical compound with the molecular formula C8H11NS. It is also known by its IUPAC name, N-(thiophen-2-ylmethyl)prop-2-en-1-amine.

Preparation Methods

The synthesis of (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine typically involves a multi-step process. One common method includes the following steps:

    Preparation of α-bromo-β-(thien-2-yl)-propionic acid: This is achieved by reacting β-(thien-2-yl)-propionic acid with thionyl chloride and phosphorus tribromide (PBr3).

    Conversion to amine: The acid group is then converted into an amine using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).

Chemical Reactions Analysis

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the thiophen-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine has shown promising results in various scientific research applications :

    Chemistry: It is used as a building block for creating other complex molecules in experimental drug-discovery research.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound’s thiophen-2-ylmethyl group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological interactions .

Comparison with Similar Compounds

(Prop-2-en-1-yl)(thiophen-2-ylmethyl)amine can be compared with other similar compounds, such as:

    Thiophen-2-ylmethylamine: Lacks the prop-2-en-1-yl group, which may result in different chemical and biological properties.

    Prop-2-en-1-ylamine: Lacks the thiophen-2-ylmethyl group, leading to different reactivity and applications.

    N-(2-thienylmethyl)-2-propen-1-amine: A similar compound with slight variations in structure that can affect its chemical behavior and applications.

The uniqueness of this compound lies in its combined structural features, which provide a balance of reactivity and stability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6,9H,1,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUZUSDRGMOZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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